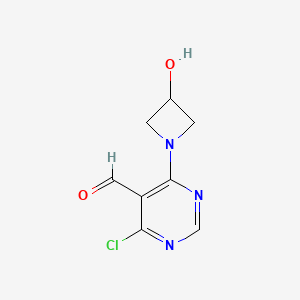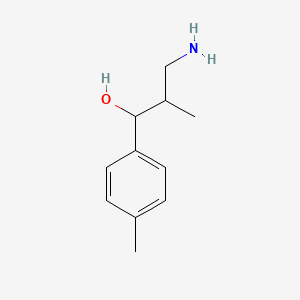
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenylpropanolamine and features both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group and a 4-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylbenzaldehyde and nitroethane to form 2-nitro-1-(4-methylphenyl)propan-1-ol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydroxylation: The final step involves the hydroxylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-one.
Reduction: 3-Amino-2-methyl-1-(4-methylphenyl)propanamine.
Substitution: 3-Amino-2-methyl-1-(4-methylphenyl)propyl chloride.
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methyl-1-phenylpropan-1-ol: Lacks the 4-methyl substitution on the phenyl ring.
3-Amino-1-(4-methylphenyl)propan-1-ol: Lacks the methyl group on the propyl chain.
2-Amino-1-(4-methylphenyl)propan-1-ol: The amino group is located at a different position on the propyl chain.
Uniqueness
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propyl chain that is further substituted with a methyl group and a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
Clé InChI |
LHADCTFQWBBZLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
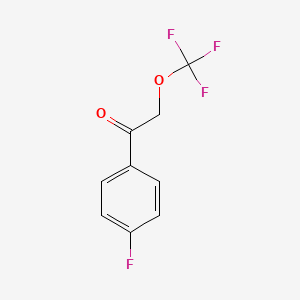
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
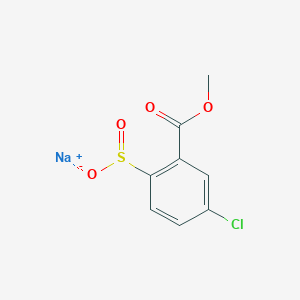
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
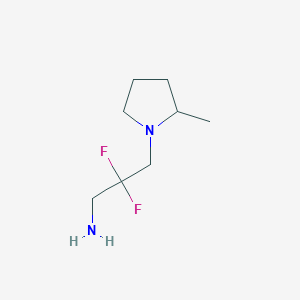

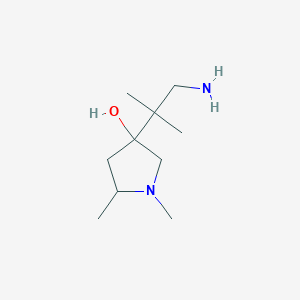

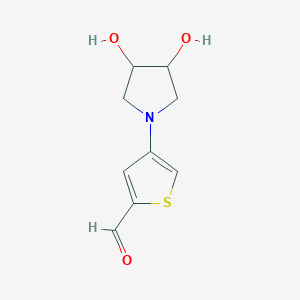
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
